4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one
Description
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfanylpropanoyl]-3-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-10-14(19)16-7-8-17(10)13(18)6-9-20-12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYGFMIYVAIJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one typically involves the reaction of 4-chlorothiophenol with a suitable propanoyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Propanoyl Group
The propanoyl moiety undergoes reactions typical of carbonyl electrophiles. For example:
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Hydrazide formation : Reaction with hydrazine yields the corresponding hydrazide, as demonstrated in the synthesis of 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (9 ) from its ester precursor .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | Hydrazide derivative |
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Amide coupling : The propanoyl group reacts with amines under standard coupling conditions (e.g., EDC/HOBt) to form substituted amides. This parallels the synthesis of N-alkyl propanamides (12 ) via azide intermediates .
Oxidation of the Thioether Moiety
The (4-chlorophenyl)thio group is susceptible to oxidation, forming sulfoxides or sulfones. For example:
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Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in chloroform yields the sulfoxide derivative.
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Sulfone formation : Prolonged oxidation with excess oxidant converts the thioether to a sulfone.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| H₂O₂ | RT, 12 h | Sulfoxide | |
| mCPBA | 0°C → RT, 24 h | Sulfone |
Lactam Ring-Opening Reactions
The piperazin-2-one ring can undergo hydrolysis or aminolysis under acidic/basic conditions:
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Acidic hydrolysis : Concentrated HCl at reflux opens the lactam to form a piperazine dicarboxylic acid derivative.
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Aminolysis : Reaction with alkylamines (e.g., methylamine) yields substituted piperazine diamides, analogous to transformations in quinazolinone systems.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8 h | Piperazine dicarboxylic acid | |
| Aminolysis | Methylamine, THF, 60°C, 24 h | N-Alkyl piperazine diamide |
Alkylation/Arylation of the Piperazinone Nitrogen
The lactam nitrogen can participate in alkylation or arylation reactions, particularly under basic conditions:
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N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) and K₂CO₃ in DMF substitutes the lactam nitrogen, forming N-alkyl derivatives. This mirrors the synthesis of N-cyclohexyl dithiocarbamate intermediates .
| Substrate | Reagent | Product | Source |
|---|---|---|---|
| Piperazin-2-one | Methyl iodide, K₂CO₃ | N-Methylpiperazin-2-one |
Electrophilic Aromatic Substitution on the 4-Chlorophenyl Group
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Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to chlorine.
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Sulfonation : Oleum (H₂SO₄/SO₃) facilitates sulfonation at the meta position.
Key Mechanistic Insights
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Thioether reactivity : The sulfur atom’s nucleophilicity enables alkylation (e.g., with propiolactone) or oxidation .
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Lactam stability : The ring’s resonance stabilization dictates selective reactivity at the carbonyl or nitrogen sites.
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Steric effects : The 3-methyl group on the piperazinone ring may hinder reactions at the adjacent nitrogen .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one exhibit significant antitumor properties. Studies have shown that derivatives of piperazine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that piperazine derivatives could effectively target cancer cells resistant to conventional therapies, suggesting a promising avenue for developing new anticancer agents.
Antimicrobial Properties
The compound's structural features may confer antimicrobial activity. Preliminary studies suggest that thioether moieties enhance the efficacy of piperazine-based compounds against a range of bacterial strains. The presence of the chlorophenyl group is hypothesized to increase lipophilicity, facilitating better membrane penetration and enhancing antibacterial effects.
Neurological Applications
Given the piperazine core structure, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their effects on serotonin and dopamine receptors, which are critical in managing conditions such as anxiety and depression. Research indicates that modifications to piperazine derivatives can lead to improved receptor selectivity and reduced side effects.
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that piperazine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, a derivative of 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one demonstrated IC50 values significantly lower than those of standard chemotherapeutics. This suggests enhanced potency against resistant cancer phenotypes.
Case Study 2: Antimicrobial Activity
A series of experiments tested the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 3: Neurological Impact
A pharmacological evaluation assessed the impact of a related piperazine derivative on serotonin receptor activity in animal models. The results showed a dose-dependent reduction in anxiety-like behaviors, supporting further investigation into its use as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thioether and piperazine moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, primarily through piperazine/piperazinone cores and arylthio substituents:
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, whereas methyl (target compound) offers steric stabilization. Heterocyclic extensions, such as thienopyrimidinone in , introduce planar aromatic systems that may enhance DNA intercalation or kinase inhibition.
Key Observations :
Biological Activity
4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one, identified by its CAS number 1105057-09-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by various studies and findings.
- Molecular Formula : C₁₄H₁₇ClN₂O₂S
- Molecular Weight : 312.8 g/mol
- Structure : The compound features a piperazine ring substituted with a chlorophenyl thio group and a propanoyl moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one exhibit diverse biological activities, including:
- Anticancer Activity :
- Acetylcholinesterase Inhibition :
- Antimicrobial Properties :
Case Studies and Experimental Results
- Anticancer Efficacy :
-
Mechanism of Action :
- Molecular docking studies reveal that 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one interacts with key enzymes involved in cancer progression and neurotransmitter regulation. The binding affinity was assessed using computational methods, demonstrating stability within the active sites of target proteins .
- Comparative Analysis :
Data Table: Biological Activities of Related Compounds
Q & A
What are the common synthetic strategies for preparing 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one?
Basic Research Question
The synthesis typically involves coupling a thioether-containing propanoic acid derivative with a substituted piperazine ring. A standard approach employs peptide coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF, catalyzed by triethylamine (NEt₃). For example, analogous piperazine derivatives have been synthesized by reacting 3-(thiophen-2-ylthio)propanoic acid with a substituted piperazine precursor under these conditions . Key steps include:
- Activation of the carboxylic acid using TBTU/HOBt.
- Nucleophilic acyl substitution by the piperazine nitrogen.
- Purification via silica gel chromatography or recrystallization.
How is the structural elucidation of this compound performed?
Basic Research Question
Structural confirmation relies on X-ray crystallography (for solid-state conformation) and multinuclear NMR spectroscopy (for solution-state dynamics). For crystallography, SHELX software (e.g., SHELXL) is widely used for refining atomic coordinates and thermal parameters, particularly for resolving chiral centers and confirming the piperazin-2-one ring puckering . NMR analysis (¹H, ¹³C, DEPT-135) identifies key functional groups:
- The 4-chlorophenylthio moiety: δ ~7.3–7.5 ppm (aromatic protons).
- The propanoyl carbonyl: δ ~170–175 ppm in ¹³C NMR.
- Piperazine methyl group: δ ~1.2–1.5 ppm (³J coupling with adjacent protons) .
How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?
Advanced Research Question
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in computational models. To address this:
Benchmark experimental data : Ensure purity via HPLC and elemental analysis.
Optimize computational parameters : Use DFT (e.g., B3LYP/6-311++G(d,p)) with solvent models (e.g., PCM for DMSO or CDCl₃) .
Compare vibrational modes : IR peaks for carbonyl (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) should align with computed frequencies.
Validate NMR shifts : Employ gauge-including atomic orbital (GIAO) methods for magnetic shielding calculations .
What methodologies are employed to analyze the crystal packing and intermolecular interactions of this compound?
Advanced Research Question
Crystal packing analysis involves:
- Hydrogen-bonding networks : Identify donor-acceptor pairs (e.g., N–H···O=C) using Mercury or PLATON software.
- π-π stacking : Measure centroid distances between 4-chlorophenyl rings (typically 3.8–4.2 Å for weak interactions).
- Van der Waals contacts : Assess using Hirshfeld surface analysis (CrystalExplorer).
For example, SHELXL-refined structures of analogous thiadiazole derivatives reveal intermolecular C–H···O interactions stabilizing the lattice .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
SAR strategies focus on modulating:
- The 4-chlorophenylthio group : Replace with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) substituents to assess electronic effects on bioactivity.
- Piperazine ring substituents : Introduce alkyl groups (e.g., ethyl, isopropyl) to probe steric effects.
- Propanoyl linker : Shorten or extend the chain to evaluate conformational flexibility.
Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with molecular docking (AutoDock Vina) to correlate activity with binding affinity at target sites .
How can researchers address challenges in reproducing synthetic yields for this compound?
Advanced Research Question
Yield variability often stems from:
- Moisture sensitivity : Use rigorously anhydrous solvents and inert atmospheres.
- Incomplete coupling : Monitor reaction progress via TLC or LC-MS.
- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 ratio of acid to piperazine) and reaction time.
For example, analogous syntheses achieved 76–93% yields by strictly controlling temperature (0–5°C during coupling) and employing scavengers for unreacted intermediates .
What analytical techniques are critical for assessing the stability of this compound under physiological conditions?
Advanced Research Question
Stability studies require:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) or plasma.
- DSC/TGA : Determine thermal decomposition profiles (e.g., melting points, glass transitions).
- Light scattering : Assess aggregation in aqueous buffers (e.g., PBS).
For instance, piperazine derivatives with similar thioether linkages showed hydrolytic instability at high pH (>9), necessitating formulation in enteric coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
